Sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate is a chemical compound that features a phenyl ring substituted with hydroxyl and dinitro groups, attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate typically involves the nitration of a phenylalanine derivative. The process begins with the protection of the amino group, followed by nitration using a mixture of nitric acid and sulfuric acid. The hydroxyl group is introduced via a subsequent reaction with a suitable hydroxylating agent. Finally, the sodium salt is formed by neutralizing the compound with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate involves its interaction with various molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Sodium 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate: Similar structure but with iodine substituents instead of nitro groups.
Sodium 2-amino-3-(4-hydroxy-3,5-dichlorophenyl)propanoate: Chlorine substituents instead of nitro groups.
Uniqueness: Sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate is unique due to the presence of both hydroxyl and dinitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8N3NaO7 |
---|---|
Molecular Weight |
293.17 g/mol |
IUPAC Name |
sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
InChI |
InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1 |
InChI Key |
SDPPRYPYKFDRGM-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.